molecular formula C₁₆H₈D₄BrN₅ B1151157 Pyrazolam-d4

Pyrazolam-d4

Cat. No.: B1151157
M. Wt: 358.23
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolam-D4 is a deuterated internal standard critical for the quantitative analysis of its non-deuterated analog in forensic toxicology and clinical research. The incorporation of four deuterium atoms provides a reliable mass spectrometric signature, enabling high-precision measurement through stable isotope dilution techniques. This compound is primarily applied in the development and validation of liquid chromatography (LC) and gas chromatography (GC) mass spectrometry methods for detecting designer benzodiazepines in biological matrices such as serum and urine. Research indicates that unlike many other benzodiazepines, the parent compound is excreted unchanged, making its reliable quantification particularly important for understanding pharmacokinetics and exposure . The use of this compound as an internal standard is essential for ensuring analytical accuracy, compensating for variations during sample preparation and instrumental analysis, and is a key tool for researchers investigating the prevalence and impact of novel psychoactive substances .

Properties

Molecular Formula

C₁₆H₈D₄BrN₅

Molecular Weight

358.23

Synonyms

8-Bromo-1-methyl-6-(2-pyridinyl-d4)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Origin of Product

United States

Synthesis and Derivatization of Pyrazolam D4

Overview of Pyrazolam (B6416683) Core Structure Synthesis

The synthesis of the pyrazolam core structure is a multi-step process that begins with a benzodiazepine (B76468) precursor. wikipedia.org A common starting material is bromazepam. wikipedia.org The synthesis involves the following key transformations:

Amidine Formation: The initial step involves the condensation of bromazepam with methylamine, typically facilitated by a Lewis acid such as titanium tetrachloride, to yield an amidine intermediate. wikipedia.org

Nitrosylation: The amidine is then treated with nitrous acid to introduce a nitroso group, forming a nitrosylated product. wikipedia.org

Hydrazine (B178648) Reaction: Subsequent reaction with hydrazine leads to the formation of a hydrazone derivative. wikipedia.org

Triazole Ring Formation: The final step to complete the triazolo[4,3-a] bvsalud.orgrsc.orgbenzodiazepine core of pyrazolam is achieved by reacting the hydrazone with triethyl orthoacetate. wikipedia.org This reaction sequence successfully constructs the characteristic fused triazole ring system of pyrazolam.

The benzodiazepine class of compounds, to which pyrazolam belongs, is characterized by a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. tandfonline.com Pyrazolam itself has structural similarities to other well-known benzodiazepines like alprazolam and bromazolam. wikipedia.orgpsychonautwiki.org

Methodologies for Site-Specific Deuterium (B1214612) Incorporation in Pyrazolam

The introduction of deuterium atoms at specific positions within the pyrazolam molecule is a critical aspect of synthesizing Pyrazolam-d4. This process, known as deuteration, requires precise chemical strategies.

Deuteration Strategies and Reaction Mechanisms

While specific details for the direct deuteration of pyrazolam to this compound are not extensively published in readily available literature, general strategies for deuterium incorporation in organic molecules can be inferred. For this compound, the deuterium atoms are located on the pyridinyl group. lgcstandards.com

A plausible synthetic route would involve the use of a deuterated starting material. For instance, the synthesis could utilize a deuterated 2-bromopyridine, where the deuterium atoms are already incorporated into the pyridine (B92270) ring. This deuterated fragment would then be introduced during the synthesis of the benzodiazepine precursor to bromazepam, or through a palladium-catalyzed cross-coupling reaction on a suitable precursor.

Another general approach for deuteration involves H-D exchange reactions. thalesnano.com These reactions can be catalyzed by acids, bases, or metals and can be used to replace specific hydrogen atoms with deuterium. thalesnano.com The choice of catalyst and reaction conditions determines the site of deuteration.

Purification and Isolation of this compound

Following the synthesis and deuteration, the purification and isolation of this compound are crucial to ensure a high-purity standard. Common techniques for purification include:

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are instrumental in separating the desired deuterated compound from non-deuterated and partially deuterated analogues, as well as other reaction byproducts. ojp.govnih.govmdpi.com Gradient elution methods in HPLC, using mobile phases like methanol (B129727) and water with additives like formic acid, have been successfully employed for the separation of pyrazolam and related compounds. nih.govmdpi.com

Crystallization: Recrystallization can be an effective method for obtaining highly pure crystalline solid of this compound.

The purity of the final product is a critical quality attribute, and for reference standards, it is often expected to be ≥98% or higher. caymanchem.com

Structural Elucidation and Isotopic Purity Verification of this compound

Confirming the correct chemical structure and the degree of deuterium incorporation is essential. A combination of powerful analytical techniques is employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight of this compound and confirming the number of incorporated deuterium atoms. rsc.orgnih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the four deuterium atoms. researchgate.net For example, the protonated molecular ion of pyrazolam is observed at m/z 354 and 356 (due to bromine isotopes), while this compound would exhibit a shift corresponding to the added mass of the deuterium atoms. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the precise location of the deuterium atoms. rsc.orgstudymind.co.uk In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridinyl ring would be absent or significantly reduced in intensity, confirming successful deuteration at those specific sites. nih.govresearchgate.net Deuterated solvents, such as methanol-d4, are commonly used for NMR analysis. nih.govresearchgate.net

Isotopic Purity: The isotopic purity, which refers to the percentage of the deuterated form relative to its non-deuterated and partially deuterated counterparts, is a critical parameter. bvsalud.org This can be quantified using HR-MS by analyzing the relative intensities of the isotopic peaks. rsc.org For analytical standards, the isotopic purity is often required to be very high, for instance, ≥99% deuterated forms. caymanchem.comcaymanchem.com

Below is a data table summarizing the key analytical information for this compound.

Property Value/Technique Reference
Chemical Formula C₁₆H₈D₄BrN₅ lgcstandards.com
Molecular Weight 358.24 g/mol lgcstandards.com
Deuteration Site Pyridin-2-yl-d4 lgcstandards.com
Primary Identification Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) nih.gov
Structural Confirmation ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govresearchgate.net
Isotopic Purity Determination High-Resolution Mass Spectrometry (HR-MS) rsc.org

Advanced Analytical Methodologies for Pyrazolam D4 Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Pyrazolam-d4 from the parent compound, other analytes, and endogenous matrix components prior to detection. mdpi.com The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

UHPLC is a widely adopted technique for the analysis of benzodiazepines due to its high resolution, speed, and efficiency in separating thermally labile and non-volatile compounds. lcms.cz Method development for this compound often occurs within a broader panel for designer benzodiazepines. lcms.cznih.gov The chromatographic separation is typically achieved on reversed-phase columns. cuny.edunih.gov

Commonly employed columns include those with C18, Phenyl, or Biphenyl stationary phases, which offer different selectivities for benzodiazepine (B76468) structures. nih.govnih.govrsc.org For instance, a Kinetex Biphenyl column (150 x 2.1 mm, 1.7 µm) has been used effectively for separating a range of benzodiazepines, including pyrazolam (B6416683). rsc.org Similarly, ACQUITY UPLC BEH C18 columns (e.g., 2.1 x 100 mm, 1.7 µm) are frequently reported, providing excellent separation for large panels of compounds in short run times. lcms.cznih.govnih.gov

Mobile phases generally consist of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives to improve peak shape and ionization efficiency. nih.govresearchgate.net Acidic mobile phases, often containing 0.1% formic acid, are common. rsc.orgresearchgate.net However, alkaline mobile phases using ammonium (B1175870) bicarbonate or neutral buffers like ammonium formate (B1220265) have also been successfully applied. nih.gov The selection of mobile phase can be critical; while ammonium acetate (B1210297) buffers can yield good peak shapes for many compounds, they may cause issues like peak fronting for others, making formic acid a more suitable choice in some methods. rsc.org A typical UHPLC method might have a total run time of 4 to 15 minutes, including column equilibration. lcms.czcuny.edunih.gov

Table 1: Examples of UHPLC Parameters for Benzodiazepine Analysis Including Pyrazolam

Parameter Condition 1 Condition 2 Condition 3
Column Kinetex Biphenyl (150 x 2.1 mm, 1.7 µm) rsc.org ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) nih.gov Kinetex C18 (100 x 2.1 mm, 2.6 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water rsc.org Ammonium Formate (pH 5) nih.gov 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile rsc.org Acetonitrile nih.gov 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 mL/min rsc.org 0.5 mL/min nih.gov 0.3 mL/min nih.gov
Column Temp. 40 °C cuny.edursc.org 60 °C nih.gov 40 °C cuny.edunih.gov
Injection Vol. 2 µL rsc.org 0.1 µL nih.gov -

| Run Time | - | 8 min nih.gov | 6 min researchgate.net |

Gas chromatography is another established technique for drug analysis, though it is less frequently used for intact benzodiazepines due to their lower volatility and potential for thermal degradation. researchgate.net To overcome these limitations, derivatization is a common prerequisite for GC analysis of benzodiazepines. nyc.govascld.org This process involves chemically modifying the analytes to increase their thermal stability and volatility. A widely used derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates more stable tert-butyldimethylsilyl derivatives. nyc.gov

The general procedure involves extracting the benzodiazepines from the biological matrix, evaporating the solvent, and then heating the residue with the derivatizing agent before injection into the GC system. nyc.gov Quantitative analysis is performed using deuterated internal standards, such as this compound, to correct for variations in extraction and derivatization efficiency. nyc.govresearchgate.net While specific GC applications focusing solely on this compound are not extensively documented, the methodologies applied to a broad range of benzodiazepines are directly applicable. nyc.govascld.org

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of drugs and their metabolites due to its exceptional sensitivity and specificity. When coupled with a chromatographic separation technique, it provides robust and reliable results. researchgate.net Pyrazolam-d7 is also used as an internal standard for the quantification of pyrazolam by GC- or LC-MS. caymanchem.com

LC-MS/MS is the premier analytical tool for quantifying low concentrations of benzodiazepines in complex matrices like blood and urine. nih.govresearchgate.net The technique typically utilizes an electrospray ionization (ESI) source, most often in positive ion mode, to generate protonated molecular ions [M+H]+. nih.govresearchgate.net

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. cuny.edunih.gov This involves selecting the precursor ion of the analyte (e.g., the [M+H]+ ion of this compound) and a specific product ion that results from its fragmentation in the collision cell. nih.gov Monitoring at least two MRM transitions for each analyte is a common practice to ensure high specificity and confident identification. nih.govnih.gov this compound is used as the internal standard to ensure accurate quantification of pyrazolam, with its own set of MRM transitions being monitored. cuny.edu In methods where a specific deuterated analogue is not available for another compound, a structurally similar one, like this compound, may be used as a surrogate internal standard. lcms.cz

The linear range for quantification of pyrazolam in blood has been established from 1 ng/mL up to 500 ng/mL, with a limit of detection of 0.5 ng/mL. nih.gov In urine, the limit of quantitation for pyrazolam has been defined as 10 ng/mL. lcms.cz

Table 2: Example of LC-MS/MS MRM Parameters for Pyrazolam Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Cone Voltage (V) Collision Energy (eV)
Pyrazolam 353.0 nih.gov 325.0 nih.gov 205.0 nih.gov 42 nih.gov 32 / 44 nih.gov
This compound Varies Varies Varies Varies Varies

Note: Specific MRM transitions for this compound are determined during method development but are based on the fragmentation of the deuterated parent molecule. The mass shift due to deuterium (B1214612) atoms is accounted for.

Following derivatization, GC-MS analysis is a powerful tool for both qualitative and quantitative analysis. nyc.gov In this approach, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte and internal standard are monitored. nyc.gov This enhances the sensitivity and selectivity of the analysis compared to a full scan mode.

For quantitative analysis, a calibration curve is constructed using a six-point calibration, and deuterated internal standards like this compound are essential for accuracy. nyc.gov For qualitative identification, a single-point calibrator is used alongside the deuterated internal standard, which serves as a marker for the analyte. nyc.gov The choice of ions to monitor is critical and is determined by the fragmentation pattern of the specific derivative formed.

High-resolution mass spectrometry, using instruments such as Quadrupole Time-of-Flight (Q-ToF), offers significant advantages for the analysis of novel psychoactive substances like designer benzodiazepines. nih.govkcl.ac.uk Unlike tandem quadrupole instruments that measure nominal mass, HRMS instruments provide a precise mass measurement, typically with an accuracy of less than 5 ppm. kcl.ac.uk

This high mass accuracy allows for the determination of the elemental formula of an unknown or suspected compound, providing a very high degree of confidence in its identification. nih.govkcl.ac.uk For this compound, HRMS can unequivocally confirm its identity by matching the measured precise mass of its molecular ion with the calculated theoretical mass. This is particularly valuable in forensic toxicology for confirming the presence of new designer drugs and their metabolites without the immediate need for a certified reference standard of the metabolite itself. nih.gov Data acquired via HRMS can also be retrospectively analyzed for compounds that were not initially targeted, which is a major advantage in the evolving landscape of designer drugs. kcl.ac.uk

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the target analyte, pyrazolam. This "isotope-labeled" standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms.

This standard is introduced to the sample at the earliest stage of analysis, ensuring that it undergoes the same sample preparation procedures as the analyte. Any loss of the analyte during extraction and processing is mirrored by a proportional loss of the internal standard. During analysis by mass spectrometry, the instrument differentiates between the native analyte and the isotopically labeled standard based on their mass-to-charge ratios. By measuring the ratio of the two signals, an accurate quantification of the analyte can be achieved, effectively compensating for matrix effects and variations in recovery. This makes IDMS a reference method for the accurate determination of substances in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. It provides detailed information about the atomic arrangement and chemical environment within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

This compound Properties
Empirical Formula C16H8D4BrN5
Molecular Weight 358.23

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is crucial for the reliable analysis of this compound, especially from complex biological samples like hair. cuny.edu The primary goal is to isolate the analyte from interfering matrix components and to concentrate it for sensitive detection.

Solid Phase Extraction (SPE) Optimization

Solid Phase Extraction (SPE) is a common and efficient technique for cleaning up and concentrating samples. scientificlabs.co.uk For benzodiazepines, SPE cartridges containing a sorbent that can interact with the analytes are used. The process involves passing the liquid sample through the cartridge, where the analyte is retained on the sorbent. Interfering substances are then washed away, and finally, the purified analyte is eluted with a suitable solvent. The choice of sorbent, wash solvents, and elution solvent is optimized to maximize the recovery of this compound.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent. For the extraction of this compound from an aqueous sample, the pH of the sample is adjusted to ensure the analyte is in a form that is readily soluble in the organic solvent. The sample is then mixed with the organic solvent, and after separation of the two layers, the organic phase containing the analyte is collected for analysis. This technique is valuable for its simplicity and effectiveness in isolating analytes from complex mixtures.

Analytical Techniques for this compound
Technique Application
Gas Chromatography (GC)Suitable for the analysis of this compound.
Liquid Chromatography (LC)Suitable for the analysis of this compound.
Mass Spectrometry (MS)Used in conjunction with GC or LC for detection and quantification.

Direct Analysis Methods (e.g., Probe Electrospray Ionization-Mass Spectrometry)

Direct analysis methods offer the significant advantage of rapid analysis times with minimal or no sample preparation. Probe Electrospray Ionization-Mass Spectrometry (PESI-MS) is an ambient ionization technique that facilitates the direct and swift analysis of compounds from biological materials. researchgate.net

In a typical PESI-MS setup, a disposable solid needle functions as both a sample probe and an electrospray emitter. shimadzu.com The needle moves to the sample, aspirates a small volume, and then a high voltage is applied to the needle, causing electrospray ionization of the analytes directly from the probe's tip into the mass spectrometer. shimadzu.com This process allows for the periodic ionization of compounds, which are then detected by the MS/MS system. shimadzu.com

For the analysis of benzodiazepines, including pyrazolam, PESI-MS/MS methods have been developed that provide identification and quantification in under three minutes. shimadzu.comnih.gov In such methods, a sample, such as 10 µL of serum, is simply mixed with a buffer solution containing the deuterated internal standards, including this compound. researchgate.netnih.gov The use of an isotope dilution approach, where a deuterated internal standard like this compound is added at a fixed concentration, is key to this technique. It allows for accurate quantification without the need for a full calibration curve for each batch, leveraging the chemical similarity and co-elution of the analyte and its deuterated standard to correct for analytical variability. researchgate.netnih.gov

Method Validation and Performance Metrics for this compound Assays

The validation of any analytical method is crucial to ensure that the results are reliable and the method is appropriate for its intended purpose. core.ac.uk For quantitative assays involving this compound as an internal standard, a comprehensive validation process assesses several key performance metrics.

The Limit of Detection (LOD) is the lowest amount of an analyte that can be reliably distinguished from background noise, confirming its presence with confidence. wisconsin.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. wisconsin.govund.edu These limits are fundamental for defining the sensitivity and operational range of an analytical method.

The LOD is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3 * Sy/S), while the LOQ is calculated as 10 times that ratio (10 * Sy/S). und.edu For pyrazolam, analytical methods have established specific LOQs depending on the matrix and technique. For instance, in a comprehensive method for benzodiazepines in urine, the LOQ for pyrazolam was defined as 10 ng/mL. lcms.cz In a validation for hair analysis, the lowest calibrator was set at 5 pg/mg. cuny.edu Another validation report established an LOD of 5 µg/L for pyrazolam in blood and urine. ascld.org

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrazolam

Matrix Method LOD LOQ
Urine UHPLC-MS/MS - 10 ng/mL lcms.cz
Hair LC-MS/MS - 5 pg/mg (Lowest Calibrator) cuny.edu
Blood/Urine LC-MS/MS 5 µg/L ascld.org -
Serum LC-MSn 5.0 ng/mL uniklinik-freiburg.de -
Oral Fluid LC-MS/MS - 0.1 ng/mL (Lowest Calibrator) cuny.edu

This table is interactive. Sort by column by clicking the header.

Precision measures the closeness of agreement between independent test results and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). core.ac.uknih.gov Accuracy refers to the closeness of the mean test result to the true value and is often expressed as percent bias. core.ac.ukgla.ac.uk These are evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different days (inter-day).

For bioanalytical methods, an acceptance criterion of ±15% for bias and %CV is common, except at the LOQ, where ±20% is often acceptable. uakron.edu In a study validating a method for benzodiazepines in urine, all calibrators were within 15% of their target values, with the lowest point within 20%. lcms.cz Another study reported inter-day accuracy for pyrazolam at 100.3% (at 50 µM) and intra-day accuracy for other benzodiazepines between 91.5% and 101.2%. core.ac.uk The use of a deuterated internal standard like this compound is expected to improve precision compared to analytes without one. nih.gov

Table 2: Precision and Accuracy Data for Benzodiazepine Assays

Analyte/Assay Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy/Bias (%)
Benzodiazepine Panel LQC, MQC, HQC < 20% (most analytes) nih.gov < 25% (most analytes) nih.gov -17% to +29% nih.gov
Pyrazolam 50 µM - - 100.3% (Inter-day) core.ac.uk
Benzodiazepine Panel 15, 75, 200, 750 ng/mL - < 15% (most) lcms.cz Within ±15% (most) lcms.cz
Pyrazolam LQC, MQC, HQC (Blood) 10.7% - 13.9% gla.ac.uk 9.7% - 11.2% gla.ac.uk 93.3% - 108.7% gla.ac.uk

This table is interactive. Sort by column by clicking the header.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. nih.gov This is typically evaluated by analyzing a series of calibrators and assessing the resulting calibration curve using a regression model, often weighted (e.g., 1/x or 1/x²), to ensure accuracy at lower concentrations. lcms.czuantwerpen.be The coefficient of determination (R²) is used to measure the goodness of fit, with a value of ≥0.99 being a common acceptance criterion. lcms.cz

For pyrazolam analysis, calibration ranges are established based on the expected concentrations in samples. In a urine analysis method, pyrazolam was calibrated with a seven-point curve from 10 ng/mL to 1000 ng/mL, achieving R² values of 0.990 or greater. lcms.cz For hair analysis, a range of 5 pg/mg to 200 pg/mg was used. cuny.edu A study of designer benzodiazepines in oral fluid used a five-point calibration curve from 0.1 ng/mL to 10 ng/mL, with an R² value of 0.998 for pyrazolam. cuny.edu

Table 3: Linearity and Calibration Data for Pyrazolam

Matrix Calibration Range Weighting R² Value
Urine 10 - 1000 ng/mL lcms.cz Quadratic (1/x) ≥ 0.990 lcms.cz
Plasma 10 - 100 ng/mL uantwerpen.be Quadratic (1/x²) 0.9966 uantwerpen.be
Hair 5 - 200 pg/mg cuny.edu - -
Oral Fluid 0.1 - 10 ng/mL cuny.edu - 0.998 cuny.edu

This table is interactive. Sort by column by clicking the header.

Biological matrices like blood, urine, and hair are complex and can contain endogenous substances that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. cuny.edu Deuterated internal standards, such as this compound, are the gold standard for combating these effects. Because the internal standard is chemically identical to the analyte, it experiences similar matrix effects, allowing for reliable correction and accurate quantification. lcms.cz

Studies have shown that when a deuterated internal standard is not available for an analyte, matrix effects can be more pronounced. lcms.cz In a hair analysis method, pyrazolam (analyzed using its d4-standard) was shown to have no significant matrix effects. cuny.edu Potential interference from other compounds, including metabolites or structurally similar drugs, must also be assessed to ensure the method's specificity. lcms.cz

The stability of analytes and internal standards in analytical solutions and stored biological samples is critical for ensuring the integrity of results over time. Stability studies are conducted under various conditions to mimic sample handling and storage, including bench-top (room temperature), refrigerated (4°C), and frozen (-20°C or -80°C) storage, as well as freeze-thaw cycles and autosampler stability. cuny.edursc.org

In one study, the stability of benzodiazepines was assessed in the autosampler at 10°C for 48 hours, with samples considered stable if the results were within ±20% of the initial measurement. cuny.edu Another procedure noted that pyrazolam is stable for one day in urine samples stored under specific conditions. ascld.org Stability experiments for wastewater samples evaluated analytes at room temperature, 4°C, and -20°C for up to 7 days. rsc.org These evaluations ensure that sample degradation does not compromise the accuracy of the quantitative data.

Metabolism and Biotransformation Research Utilizing Pyrazolam D4

In Vitro Metabolic Pathway Identification Using Deuterated Standards

The use of deuterated standards is a cornerstone of modern in vitro drug metabolism studies. Pyrazolam-d4 is employed as an internal standard for the accurate quantification of the parent compound, pyrazolam (B6416683), when incubated with various in vitro systems designed to mimic physiological metabolism. These systems include human liver microsomes (HLM), which are rich in cytochrome P450 (CYP450) enzymes, and advanced cell culture models like HepaRG and C3A cell lines. core.ac.ukbccsu.ca

In such experiments, a known concentration of this compound is added to the biological matrix. Following incubation, the mixture is analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can differentiate between the unlabeled pyrazolam and the heavier this compound, allowing the ratio between the two to be used for precise quantification of the parent drug as it is consumed over time.

Research utilizing these in vitro systems has provided significant insights into pyrazolam's metabolic profile. Notably, studies using human liver microsomes have reported no detectable metabolites of pyrazolam, suggesting it is not extensively metabolized through oxidative pathways catalyzed by CYP450 enzymes. uniklinik-freiburg.de This finding aligns with other research indicating high metabolic stability. researchgate.netscispace.com

Table 1: In Vitro Systems for Benzodiazepine (B76468) Metabolism Studies

In Vitro System Primary Function Application to Pyrazolam Reference(s)
Human Liver Microsomes (HLM) Contains Phase I (CYP450) and some Phase II enzymes. Used to study oxidative metabolism and metabolic stability. HLM experiments showed no detectable metabolism of pyrazolam. bccsu.cauniklinik-freiburg.de
HepaRG Cell Line A human hepatic progenitor cell line that differentiates into hepatocyte-like cells. Expresses a wide range of metabolic enzymes. Used for metabolic characterization of new psychoactive substances, including benzodiazepines. core.ac.uk core.ac.uk

| C3A Cell Line | A human hepatoma cell line, subclone of HepG2. Used for metabolic studies. | Characterized for its metabolic enzyme expression in comparison to HepaRG for studying NPS benzodiazepines. core.ac.uk | core.ac.uk |

Characterization of Potential Metabolites (if any) through Isotopic Tracing

Isotopic tracing is a powerful technique where a stable isotope-labeled compound like this compound is used to help identify metabolites. While this compound itself is primarily used as an internal standard for quantification, the principles of isotopic tracing are fundamental to metabolite discovery. When analyzing samples from in vivo or in vitro studies, the mass spectrometer searches for signals corresponding to potential biotransformations (e.g., hydroxylation, glucuronidation) of the unlabeled parent drug.

The presence of a deuterated standard helps to eliminate ambiguity. Any detected metabolite of the unlabeled pyrazolam will have a specific mass, while the internal standard and any theoretical metabolites from it would appear at a mass 4 Daltons higher, preventing misidentification. Furthermore, the characteristic isotopic pattern of bromine (nearly equal abundances of 79Br and 81Br isotopes) present in pyrazolam provides another layer of confirmation for any identified metabolite. mdpi.comgla.ac.uk

Despite some studies reporting no detectable metabolism uniklinik-freiburg.deresearchgate.net, other research has successfully identified metabolites in human urine. nih.gov The primary metabolic pathways appear to be glucuronidation and, to a lesser extent, hydroxylation. nih.gov A parent glucuronide was identified as the most common metabolite in urine samples that were not treated with enzymes. nih.gov Other identified excretion products include mono-hydroxy metabolites and their corresponding glucuronides. nih.gov

Table 2: Potential Human Metabolites of Pyrazolam

Metabolite Metabolic Pathway Method of Detection Reference(s)
Pyrazolam Glucuronide Phase II Conjugation (Glucuronidation) LC-HRMS/MS nih.gov
Mono-hydroxy Pyrazolam Phase I Oxidation (Hydroxylation) LC-HRMS/MS nih.gov

| Mono-hydroxy Pyrazolam Glucuronide | Phase I Oxidation & Phase II Conjugation | LC-HRMS/MS | nih.gov |

Investigation of Enzymatic Biotransformation Mechanisms

The biotransformation of benzodiazepines is typically governed by two main phases of metabolism. Phase I reactions, primarily oxidation, are catalyzed by cytochrome P450 (CYP450) enzymes, with CYP3A4 and CYP2C19 being particularly important for this drug class. scispace.com Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. This is often carried out by UDP-glucuronosyltransferases (UGTs).

For pyrazolam, the evidence points towards Phase II metabolism being the more dominant pathway. The detection of pyrazolam glucuronide as a major urinary metabolite strongly implicates the involvement of UGT enzymes. nih.gov To confirm this, analytical procedures for pyrazolam often involve a step with the enzyme β-glucuronidase, which hydrolyzes the glucuronide conjugate, releasing the parent compound or hydroxylated metabolite for easier detection and quantification. nih.gov

The limited evidence of hydroxylated metabolites suggests that pyrazolam is a poor substrate for CYP450 enzymes, which is consistent with in vitro findings in human liver microsomes where no significant oxidative metabolism was observed. uniklinik-freiburg.denih.gov

Table 3: Enzymes Involved in Benzodiazepine Biotransformation

Enzyme Family Type of Reaction Relevance to Pyrazolam Reference(s)
Cytochrome P450 (CYP450) Phase I Oxidation (e.g., hydroxylation) Appears to play a minor role, as pyrazolam is largely resistant to oxidative metabolism. uniklinik-freiburg.descispace.com
UDP-Glucuronosyltransferases (UGTs) Phase II Conjugation (Glucuronidation) Appears to be the primary metabolic pathway, leading to the formation of pyrazolam glucuronide. nih.gov

| β-Glucuronidase | Hydrolysis (in vitro analysis) | Used in laboratory settings to cleave glucuronide metabolites back to their parent forms for analysis. | nih.gov |

Application of this compound in Metabolic Stability Studies

Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes. It is a critical parameter in drug discovery and toxicology, as a highly stable compound may have a longer half-life and greater exposure. Pyrazolam has been shown to possess high metabolic stability. scispace.com

This compound is an indispensable tool in these studies. In a typical metabolic stability assay, the unlabeled pyrazolam is incubated with a metabolically active system, such as liver microsomes or hepatocytes. uniklinik-freiburg.de Aliquots are taken at various time points, and the reaction is stopped. By adding a fixed amount of this compound as an internal standard to each aliquot, the concentration of the remaining parent drug can be accurately measured by LC-MS. The rate of disappearance of the parent compound is then used to calculate its intrinsic clearance and predict its in vivo half-life.

Studies have consistently demonstrated that pyrazolam is not extensively metabolized, which is indicative of its high stability. uniklinik-freiburg.deresearchgate.net This is corroborated by in vivo findings where the parent compound is detectable in urine for approximately six days after administration, with metabolism being limited. researchgate.net The stability of pyrazolam has also been assessed in other contexts, such as in wastewater, where its persistence is monitored using analytical methods that would rely on deuterated standards like this compound for accurate quantification. rsc.org

Table 4: Summary of Pyrazolam Stability Findings

Study Type Matrix Finding Significance Reference(s)
In Vitro Metabolism Human Liver Microsomes (HLM) No detectable metabolism observed. Indicates high resistance to Phase I oxidative metabolism and high intrinsic stability. uniklinik-freiburg.de
In Vivo Metabolism Human Serum & Urine Parent compound is the major analyte detected; limited metabolism. Confirms high metabolic stability in humans, leading to a long detection window. researchgate.net

| Environmental Stability | Wastewater | Variable stability in raw wastewater; high stability with preservatives. | Demonstrates persistence under certain environmental conditions. | rsc.org |

Table of Mentioned Compounds

Compound Name
4-chlorodiazepam
Alprazolam
Clonazepam
Clonazolam
Delorazepam
Desalkylflurazepam
Deschloroetizolam
Desmethyldiazepam
Diazepam
Diazepam-d5
Diclazepam
Estazolam
Ethanol
Etizolam
Flubromazepam
Flubromazepam-d4
Flubromazolam
Fludiazepam
Flunitrazepam
Flunitrazolam
Flurazepam
Flutoprazepam
Ketazolam
Lorazepam
Lormetazepam
Meclonazepam
Metizolam
Midazolam
Nifoxipam
Nimetazepam
Nitrazepam
Nordazepam-D5
Oxazepam
Phenazepam
Prazepam
Pyrazolam
This compound
Quetiapine
Temazepam
Zopiclone

Pharmacological Research Applications of Pyrazolam D4

In Vitro Receptor Binding Affinity Studies (e.g., Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions)

In the field of neuropharmacology, understanding how a compound interacts with its molecular target is fundamental. For benzodiazepines like pyrazolam (B6416683), the primary target is the Gamma-Aminobutyric Acid type A (GABA-A) receptor. cuny.edu Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to sedative and anxiolytic effects. cuny.edu

In vitro receptor binding assays are crucial for determining the affinity of a compound for its receptor. In these studies, Pyrazolam-d4 can be used as a stable, isotopically labeled internal standard to precisely quantify the concentration of unlabeled pyrazolam in the assay medium. This ensures that the determined binding affinity (often expressed as Ki or IC50 values) is accurate.

While direct binding affinity studies on this compound itself are not extensively documented, the data for its parent compound, pyrazolam, are well-established. The use of this compound in the analytical process of these studies is critical for ensuring the reliability of the results.

Table 1: Illustrative GABA-A Receptor Binding Affinity Data for Pyrazolam

Compound Receptor Subtype Binding Affinity (Ki, nM) Reference Compound
Pyrazolam α1β2γ2 1.5 Diazepam
Pyrazolam α2β2γ2 0.9 Diazepam
Pyrazolam α3β2γ2 1.2 Diazepam
Pyrazolam α5β2γ2 2.1 Diazepam

Note: This table is illustrative and based on typical benzodiazepine (B76468) binding profiles. Exact values may vary between studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Enhancements with Deuterated Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. ucl.ac.uknih.gov In the development of new therapeutic agents, QSAR can rapidly screen large libraries of compounds and predict their potential efficacy and other properties, saving time and resources compared to traditional in vitro or in vivo testing. ucl.ac.ukresearchgate.net

The development of robust QSAR models for benzodiazepines is an active area of research, particularly for predicting their binding affinity to the GABA-A receptor. nih.govherts.ac.uknih.gov These models rely on a training set of compounds with known activities to establish a correlation between structural features and biological effects. The most influential factors for benzodiazepine binding include the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. ucl.ac.uknih.gov

Deuterated analogues like this compound can enhance QSAR models in several ways:

Internal Standards for Training Set Data: The accuracy of a QSAR model is highly dependent on the quality of the input data for the training set. By using this compound as an internal standard, the binding affinities of pyrazolam and other benzodiazepines can be determined with high precision, leading to a more reliable model.

Probing Metabolic Stability: While not a direct measure of binding affinity, deuteration at specific sites can alter the metabolic profile of a drug. This information can be incorporated into more complex QSAR models that also predict pharmacokinetic properties.

Table 2: Key Parameters in QSAR Models for Benzodiazepine Receptor Binding

Parameter Description Importance
LogP Octanol-water partition coefficient Represents the hydrophobicity of the molecule.
Topological Polar Surface Area (TPSA) A measure of the polar surface area of a molecule. Relates to hydrogen bonding capacity and membrane permeability.
Molecular Weight The mass of the molecule. Influences size and steric interactions with the receptor.
Presence of Aromatic Rings Number and arrangement of aromatic systems. Crucial for π-π stacking and hydrophobic interactions at the binding site.

| Hydrogen Bond Donors/Acceptors | Number and location of atoms capable of hydrogen bonding. | Essential for specific interactions with amino acid residues in the receptor. |

Utilization in Pre-clinical Animal Models for Mechanism-of-Action Studies (excluding behavioral outcomes)

Pre-clinical animal models are essential for understanding the physiological effects and mechanism of action of a new chemical entity. While behavioral outcomes are a key part of this research, studies focusing on the underlying molecular and physiological mechanisms are equally important.

In this context, this compound serves as a critical tool for pharmacokinetic and pharmacodynamic (PK/PD) studies. By administering the non-deuterated pyrazolam to an animal model, and using this compound as an internal standard, researchers can accurately measure the concentration of pyrazolam in various tissues (e.g., brain, plasma) over time. This allows for the correlation of drug concentration at the site of action with specific physiological effects, such as changes in neuronal firing rates or receptor occupancy, which can be measured through techniques like electrophysiology or positron emission tomography (PET) imaging, respectively.

The use of a deuterated standard is particularly important in these studies as it allows for precise quantification of the parent drug without interference from endogenous compounds or metabolites, which is crucial for establishing a clear PK/PD relationship. lcms.cz

Exploration of Molecular Interactions and Target Engagement

Understanding how a drug engages with its target at a molecular level is a key aspect of modern drug discovery. Techniques such as mass spectrometry-based proteomics and specialized imaging can be used to identify the direct binding partners of a compound and to measure the extent of target engagement in cells or tissues.

Deuterated compounds like this compound can be used in advanced mass spectrometry techniques to study drug-protein interactions. For instance, in chemical proteomics, a drug derivative is often used to "pull down" its binding partners from a cell lysate. The use of a stable isotope-labeled standard like this compound allows for accurate quantification in these complex biological matrices.

Furthermore, in target engagement studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is an ideal internal standard to quantify the amount of pyrazolam bound to the GABA-A receptor in tissue samples. This provides a direct measure of target engagement and can be correlated with the pharmacological effects of the drug. cuny.eduresearchgate.net

Forensic and Toxicological Research Applications of Pyrazolam D4

Development of Robust Analytical Protocols for Forensic Sample Analysis

The emergence of designer benzodiazepines like pyrazolam (B6416683) necessitates the development of robust and sensitive analytical methods for their detection in forensic cases. cuny.edu Pyrazolam-d4 is instrumental in the validation of these methods, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cuny.educuny.eduuakron.edu These methods are developed to be simple, reproducible, and sensitive for analyzing complex biological matrices such as blood, urine, and hair. cuny.educuny.eduuniroma1.it

A key aspect of protocol development is sample preparation, which can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes from the biological matrix before instrumental analysis. nih.gov The use of deuterated internal standards like this compound during this process helps to account for any loss of analyte during extraction and analysis, thereby improving the accuracy of the results. researchgate.net

The development of these analytical protocols often involves the following steps:

Sample Preparation: Techniques such as SPE and LLE are optimized to efficiently extract pyrazolam from matrices like blood, urine, and hair. cuny.edunih.gov

Chromatographic Separation: Methods using liquid chromatography are developed to separate pyrazolam from other compounds in the sample. cuny.edulcms.cz

Mass Spectrometric Detection: Tandem mass spectrometry is employed for the sensitive and specific detection of pyrazolam and its deuterated internal standard, this compound. cuny.edu

Quantification of Pyrazolam in Biological Matrices for Research Purposes

Accurate quantification of pyrazolam in biological samples is essential for understanding its pharmacokinetic properties. This compound is used as an internal standard in isotope dilution mass spectrometry, a gold-standard method for quantitative analysis. researchgate.net This technique allows for the precise measurement of pyrazolam concentrations in various biological fluids.

Research studies have utilized this compound to quantify pyrazolam in:

Blood and Plasma: To determine the concentration of the drug in circulation. cuny.eduuantwerpen.be One study developed a method to quantify 54 benzodiazepines, including pyrazolam, in plasma. uantwerpen.be

Urine: To monitor the excretion of the drug. researchgate.net

Hair: To provide a longer window of detection. cuny.edu

A study focusing on the determination of 17 designer benzodiazepines in hair utilized this compound as an internal standard. The method involved pulverizing hair samples, followed by extraction and analysis using LC-MS/MS. cuny.edu The established linear range for quantification can vary depending on the specific method and matrix, with one study reporting a range of 1-500 ng/mL for pyrazolam in blood. cuny.edu Another study on urine samples defined the limit of quantitation for pyrazolam as 10 ng/mL. lcms.cz

Establishment of Analytical Detectability Windows

Understanding the window of detection for a substance is crucial in forensic toxicology. Studies have been conducted to determine how long pyrazolam can be detected in different biological matrices after administration.

One study investigated the detectability of a 1-mg dose of pyrazolam. The parent compound was detectable in serum for over 50 hours and in urine for approximately 6 days using a highly sensitive LC-MS/MS method. researchgate.net The study also noted that pyrazolam does not appear to be significantly metabolized, with the parent drug being the primary analyte detected. researchgate.net This extended detection window in urine provides a valuable timeframe for forensic analysis. researchgate.net

Biological MatrixDetection Window
Serum> 50 hours
Urine~ 6 days
Data derived from a study involving a 1-mg dose of pyrazolam. researchgate.net

Role of this compound as an Internal Standard in Forensic Toxicology Assays

The use of a deuterated internal standard is a cornerstone of modern quantitative analytical toxicology. This compound, being structurally identical to pyrazolam but with a different mass due to the deuterium (B1214612) atoms, co-elutes with pyrazolam during chromatographic separation. lgcstandards.com This allows for the correction of variations in sample preparation, injection volume, and instrument response. researchgate.net

The benefits of using this compound as an internal standard include:

Improved Accuracy and Precision: It compensates for the variability inherent in the analytical process. researchgate.net

Correction for Matrix Effects: Biological samples are complex, and the matrix can interfere with the ionization of the analyte. This compound helps to mitigate these effects, leading to more reliable results. lcms.cz

Reliable Quantification: By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise quantification can be achieved. uakron.edu

In one study, the use of internal standards, including potentially a surrogate for pyrazolam, helped to correct for matrix effects, keeping them under 20%. lcms.cz Another validation report highlighted the importance of ensuring that the deuterated standard is free of unlabeled analyte to prevent interference with quantification. ascld.org

Proficiency Testing and Quality Control in Forensic Laboratories

Forensic toxicology laboratories rely on proficiency testing and rigorous quality control measures to ensure the accuracy and reliability of their results. Certified reference materials (CRMs) of Pyrazolam and its deuterated analog, this compound, are essential for these programs.

These materials are used to:

Prepare calibration standards and quality control samples: These are used to calibrate the analytical instruments and to monitor the performance of the assay on an ongoing basis. lcms.cz

Participate in external proficiency testing schemes: Laboratories analyze blind samples from an external provider to assess their performance against other laboratories. lcms.czuantwerpen.be

Perform internal quality control checks: Regular analysis of control samples with known concentrations of pyrazolam helps to ensure that the analytical system is functioning correctly. ascld.org

One report described the use of external quality control samples from UTAK Laboratories and proficiency test samples from Axio Proficiency Testing to assess the accuracy of their method. lcms.cz This demonstrates the importance of external quality assurance in maintaining high standards in forensic toxicology.

Advanced Structural and Conformational Studies of Pyrazolam D4

Spectroscopic Fingerprinting for Detailed Structural Insights

The structural characterization of Pyrazolam-d4 relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the spectroscopic fingerprint can be inferred from the well-documented data of its non-deuterated counterpart, Pyrazolam (B6416683), and the known effects of deuterium (B1214612) substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure. In this compound, four hydrogen atoms on the pyridinyl ring are replaced with deuterium. This substitution leads to the disappearance of the corresponding signals in the ¹H NMR spectrum. The chemical shifts of the remaining protons in the molecule may experience minor shifts due to the isotopic effect.

In the ¹³C NMR spectrum of this compound, the carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin-1 nucleus of deuterium, and their resonance signals will be shifted to a slightly lower frequency (upfield shift) compared to the corresponding carbons in non-deuterated Pyrazolam.

Interactive Table: Predicted ¹H NMR Chemical Shifts of this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl Protons (N-CH₃)~2.5s (singlet)
Methylene Protons (CH₂)~4.3-4.6m (multiplet)
Aromatic Protons (Benzene Ring)~7.2-7.8m (multiplet)

Note: The pyridinyl proton signals present in non-deuterated Pyrazolam would be absent in the ¹H NMR spectrum of this compound.

Interactive Table: Predicted ¹³C NMR Chemical Shifts of this compound

Carbon Predicted Chemical Shift (ppm) Key Feature
Methyl Carbon (N-CH₃)~14Unaffected by deuteration
Methylene Carbon (CH₂)~45Unaffected by deuteration
Benzene (B151609) Ring Carbons~120-140Minor isotopic shifts
Pyridinyl Ring Carbons~120-150Triplet splitting and upfield shift
Carbonyl/Iminyl Carbons~160-170Unaffected by deuteration

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be very similar to that of Pyrazolam, with the most significant difference being the appearance of C-D stretching vibrations. These bands typically appear in the region of 2100-2300 cm⁻¹, which is a lower frequency compared to the C-H stretching vibrations (around 3000 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) would also exhibit subtle changes due to the altered vibrational modes of the deuterated pyridinyl ring.

Interactive Table: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-D Stretching (Aromatic)2100 - 2300
C=N Stretching~1610
Aromatic C=C Stretching~1400 - 1600
C-Br Stretching~500 - 600

Advanced Spectrometric Techniques for Isotopic Position Confirmation

Confirming the precise location of the deuterium atoms within the this compound molecule is crucial for its use as an analytical standard. Advanced mass spectrometry and NMR techniques are employed for this purpose.

Mass Spectrometry (MS):

Advanced NMR Techniques:

Two-dimensional (2D) NMR techniques are invaluable for confirming isotopic positions. proquest.comnih.govipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon signals. In the case of this compound, the absence of cross-peaks between the pyridinyl carbons and any protons in an HSQC spectrum would strongly indicate that these carbons are deuterated. Furthermore, specialized NMR techniques like ²H (Deuterium) NMR can directly detect the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. proquest.com

Computational Chemistry Approaches for Conformation and Energy Landscape Analysis

Computational chemistry provides deep insights into the three-dimensional structure and dynamic behavior of molecules like this compound. kcl.ac.uk These methods can be used to predict the most stable conformations, calculate the energy barriers between different conformations, and understand how the molecule might interact with biological targets.

Conformational Analysis:

Energy Landscape Analysis:

Future Directions and Emerging Research Avenues for Deuterated Benzodiazepines

Integration of Artificial Intelligence and Machine Learning in Analytical Data Interpretation

The analysis of complex biological samples by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) generates vast datasets. The manual interpretation of this data can be a bottleneck in high-throughput environments. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.

In the context of analyzing pyrazolam (B6416683) using Pyrazolam-d4 as an internal standard, AI algorithms can be trained to automatically:

Improve Peak Integration: Differentiate analytical peaks from baseline noise with greater accuracy than traditional algorithms, which is especially crucial at low concentrations.

Identify Metabolites: Predict and identify potential metabolites of pyrazolam by recognizing characteristic mass shifts and fragmentation patterns in complex MS data.

Flag Interferences: Automatically detect and flag potential isobaric interferences that might affect the quantification of pyrazolam, even when a deuterated standard is used.

Machine learning models, fed with extensive training data from various analytical runs, can learn to identify subtle variations in retention time and peak shape that might indicate issues with the analytical column or mobile phase, leading to more robust and reliable methods.

Development of Novel Deuteration Methodologies for Research Compounds

The synthesis of deuterated standards is a critical step in the development of any new quantitative analytical method. Traditional methods of deuterium (B1214612) labeling can sometimes be complex, time-consuming, and may not be suitable for all molecules. Research is now focusing on more efficient and versatile deuteration techniques.

Emerging methodologies applicable to the synthesis of compounds like this compound include:

Heavy Water (D₂O) as a Deuterium Source: Developing reactions that can utilize D₂O as a cheap and readily available source of deuterium is a key area of research. This is often combined with photocatalysis or electrochemistry to drive the deuterium exchange reactions under mild conditions.

These novel methods promise to make deuterated standards more accessible, facilitating a quicker response to the emergence of new designer drugs.

Deuteration Method Description Potential Advantage for Benzodiazepine (B76468) Standards
Catalytic Hydrogen Isotope Exchange Uses a catalyst to exchange hydrogen atoms with deuterium from a deuterium source like D₂ gas or heavy water.Can introduce multiple deuterium atoms in a single step.
Late-Stage C-H Activation Selectively replaces specific C-H bonds with C-D bonds on a complex, pre-formed molecule.Reduces the number of synthetic steps required, saving time and resources.
Photocatalytic Deuteration Uses light-activated catalysts to facilitate deuterium incorporation under mild reaction conditions.Offers high selectivity and avoids the harsh reagents that could degrade complex molecules.

Exploration of Untargeted Metabolomics and Proteomics with Deuterated Standards

While this compound is used in targeted analysis (looking for a specific compound), deuterated standards are also invaluable in untargeted approaches that aim to identify all measurable small molecules (metabolomics) or proteins (proteomics) in a sample.

In this context, deuterated standards can be used to:

Assess Matrix Effects: In untargeted screens, the vast number of endogenous compounds can suppress or enhance the ionization of analytes of interest. A deuterated standard, added to the sample, can help to map these matrix effects across a chromatogram.

Improve Compound Identification: By comparing the chromatographic behavior and mass spectral fragmentation of a suspected illicit drug or metabolite with a known deuterated standard, confidence in its identification can be significantly increased.

Study Metabolic Pathways: Introducing a deuterated version of a drug and analyzing the resulting metabolites can provide definitive proof of the metabolic pathway, as all metabolites will contain the deuterium label.

The use of deuterated standards in these "discovery" experiments adds a layer of quality control and confidence that is often missing in untargeted analyses.

Advancements in Micro-Extraction and High-Throughput Analytical Platforms

The trend in analytical chemistry is towards smaller sample volumes and faster analysis times. Micro-extraction techniques are at the forefront of this shift, and they rely heavily on the use of internal standards like this compound for accurate quantification.

Future developments in this area include:

Solid-Phase Microextraction (SPME): Novel SPME fiber coatings are being developed that offer higher selectivity and extraction efficiency for specific drug classes like benzodiazepines. The use of an internal standard is essential to control for variations in the extraction process.

Micro-Extraction by Packed Sorbent (MEPS): This technique, which uses a small amount of sorbent packed into a syringe, is being automated for high-throughput applications. The addition of the internal standard early in the process corrects for any variability in the extraction and subsequent analysis.

Paper Spray and Direct-inlet Mass Spectrometry: These techniques allow for the direct analysis of small sample volumes (e.g., a drop of blood) with minimal sample preparation. The pre-spotting of a deuterated internal standard onto the paper or sample substrate is critical for achieving quantitative results with these ultra-fast methods.

These advancements, coupled with the reliability provided by deuterated internal standards, will enable faster and more efficient screening and confirmation of designer benzodiazepines in a variety of biological matrices.

Technique Principle Role of Deuterated Standard
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample to extract analytes.Corrects for variability in extraction efficiency and sample matrix effects.
Micro-Extraction by Packed Sorbent (MEPS) A small amount of solid-phase material in a syringe is used to extract analytes from a liquid sample.Ensures accuracy by accounting for potential losses during the multi-step extraction process.
Paper Spray Mass Spectrometry A solvent is passed through a triangular piece of paper containing a dried sample spot, creating ions for MS analysis.Allows for quantification in a technique with minimal sample cleanup by being sprayed alongside the analyte.

Q & A

Basic Research Questions

Q. How can Pyrazolam-d4 be reliably distinguished from non-deuterated Pyrazolam in analytical studies?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to identify isotopic patterns, as deuterium incorporation shifts the mass-to-charge ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards improves specificity .
  • Validation : Calibrate instruments using certified reference materials (CRMs) and validate via limit of detection (LOD) and limit of quantification (LOQ) studies.

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

  • Key Variables : Reaction temperature, solvent polarity, and deuterium source purity (e.g., D₂O vs. deuterated reagents). Monitor reaction progress via nuclear magnetic resonance (NMR) to confirm deuteration efficiency at the 4-position .
  • Data Analysis : Compare proton-decoupled ¹H-NMR spectra of Pyrazolam and this compound to quantify deuterium incorporation (>98% required for internal standard use).

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Recommended Methods :

TechniqueApplicationValidation Criteria
LC-MS/MSPlasma/urineSensitivity (LOD ≤ 0.1 ng/mL), matrix effect <15%
GC-EI-MSTissue homogenatesRecovery rate >85%, inter-day precision (CV <10%)
  • Reference : Follow ICH guidelines for bioanalytical method validation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated form?

  • Experimental Design :

  • Incubate both compounds with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS/MS.
  • Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
    • Data Interpretation : A t₁/₂ increase >20% indicates significant KIE, suggesting enhanced metabolic stability due to C-D bond strength .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Approach :

Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via HRMS.

Apply Arrhenius equation to extrapolate shelf-life under standard conditions.

  • Contradiction Analysis : Use multivariate statistical models (e.g., PCA) to isolate confounding variables (e.g., light exposure, solvent polarity) .

Q. How can cross-reactivity of this compound with benzodiazepine immunoassays be systematically evaluated?

  • Protocol :

  • Spike this compound into clinical samples and test with commercial immunoassays (e.g., CEDIA, EMIT).
  • Validate findings with confirmatory LC-MS/MS to differentiate true positives from assay interference .
    • Ethical Considerations : Use de-identified human samples with IRB approval .

Q. What computational models predict the pharmacokinetic behavior of this compound in preclinical studies?

  • Tools :

  • Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate absorption/distribution.
  • Compare in silico predictions with in vivo rodent data to refine model parameters .
    • Data Requirements : LogP, plasma protein binding, and tissue partition coefficients.

Methodological Frameworks

  • PICOT Framework for structuring hypotheses:

    • P opulation: Rodent models or human hepatocytes.
    • I ntervention: this compound administration.
    • C omparison: Non-deuterated Pyrazolam.
    • O utcome: Metabolic stability, assay cross-reactivity.
    • T ime: Acute (24h) vs. chronic (14-day) exposure .
  • FINER Criteria for evaluating research relevance:

    • F easible: Access to deuterated reagents and HRMS facilities.
    • I nteresting: Novelty in deuteration’s impact on benzodiazepine pharmacology.
    • N ovel: Gap in literature on deuterium KIEs for Pyrazolam analogs.
    • E thical: Compliance with animal/human subject protocols .

Data Analysis and Reporting

  • Statistical Methods : Use ANOVA for multi-group comparisons (e.g., stability across pH levels) and Cohen’s d for effect size in metabolic studies .
  • Reporting Standards : Adhere to Chromatography journal guidelines for detailed experimental replication and dual-language abstracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.